molecular formula C10H11FN2 B070336 7-Fluorotryptamine CAS No. 191927-74-9

7-Fluorotryptamine

Cat. No.: B070336
CAS No.: 191927-74-9
M. Wt: 178.21 g/mol
InChI Key: QRAWNNQNLQPNIZ-UHFFFAOYSA-N
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Description

7-Fluorotryptamine: is a fluorinated derivative of tryptamine, an indole-based compound. It is characterized by the presence of a fluorine atom at the 7th position of the indole ring. This modification imparts unique chemical and biological properties to the compound. This compound is known for its role as a potent agonist of the G protein-coupled receptor GPRC5A, which is involved in various signaling pathways related to immunity and cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the reaction of aminobutyraldehyde with 2-fluoro-4-methoxyphenylhydrazine, followed by cyclization to form the indole ring. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the cyclization process.

Industrial Production Methods: Industrial production of 7-Fluorotryptamine may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 7-Fluorotryptamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

Chemistry: 7-Fluorotryptamine is used as a building block in the synthesis of various fluorinated indole derivatives. Its unique properties make it valuable in the development of new materials and catalysts .

Biology: In biological research, this compound is employed to study the role of GPRC5A in cellular signaling pathways. It is used in assays to investigate the recruitment of β-arrestin and other downstream signaling molecules .

Medicine: Its ability to modulate GPRC5A signaling makes it a candidate for therapeutic interventions in immune-related diseases and cancer .

Industry: this compound is used in the production of specialty chemicals and pharmaceuticals. Its unique chemical properties are leveraged to create compounds with enhanced stability and activity .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific fluorine substitution at the 7th position, which imparts distinct chemical and biological properties. This substitution enhances its binding affinity for GPRC5A and its ability to modulate specific signaling pathways .

Properties

IUPAC Name

2-(7-fluoro-1H-indol-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2/c11-9-3-1-2-8-7(4-5-12)6-13-10(8)9/h1-3,6,13H,4-5,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRAWNNQNLQPNIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)NC=C2CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90377692
Record name 7-Fluorotryptamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191927-74-9
Record name 7-Fluorotryptamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(7-fluoro-1H-indol-3-yl)ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Combine lithium aluminum hydride (12.8 g; 336.1 mmol) and 0° C. anhydrous tetrahydrofuran (160 mL). Cool resulting exotherm to 0° C. Add 7-fluoro-3-(2-nitrovinyl)-1H-indole (11.55 g, 56.0 mmol) in anhydrous THF (200 mL) dropwise. After 30 min, warm to ambient temperature. After 4 hours, cool to 0° C. and add saturated sodium sulfate solution (35 mL) dropwise. Filter the solids and wash with THF and ethyl acetate. Concentrate the filtrate and dissolve the residue in methylene chloride. Filter the precipitate to give 1.26 g of product as brown crystals. Concentrate the filtrate and chromatograph on silica gel eluting with 5%, 7%, 10% 2N ammonia in methanol/methylene chloride to give product: MS(m/e): 179 (M+1), 177 (M−1); Calculated for C10H11FN2: Calcd: C, 67.40; H, 6.22; N, 15.72. Found: C, 67.06; H, 6.11; N, 15.48.
Quantity
12.8 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Name
7-fluoro-3-(2-nitrovinyl)-1H-indole
Quantity
11.55 g
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What does the research paper reveal about the interaction of 7-fluorotryptamine with GPRC5A?

A1: While the research paper primarily focuses on identifying microbiota-derived aromatic monoamines as agonists for GPRC5A, it does not specifically investigate This compound []. Therefore, the interaction of this compound with GPRC5A and its downstream effects are not discussed in this study.

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